4-Amino-1-(1-methylcyclobutyl)butan-2-one
CAS No.:
Cat. No.: VC17654930
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 4-amino-1-(1-methylcyclobutyl)butan-2-one |
| Standard InChI | InChI=1S/C9H17NO/c1-9(4-2-5-9)7-8(11)3-6-10/h2-7,10H2,1H3 |
| Standard InChI Key | VNDNGCJUIATKPD-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC1)CC(=O)CCN |
Introduction
Structural and Physicochemical Characteristics
The compound’s IUPAC name, 4-amino-1-(1-methylcyclobutyl)butan-2-one, reflects its branched alkyl chain, which terminates in a ketone group (position 2) and an amine group (position 4). The 1-methylcyclobutyl substituent introduces steric hindrance and conformational constraints, potentially influencing its reactivity and interactions with biological targets. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| SMILES Notation | CC1(CCC1)CC(=O)CCN |
| InChI Key | VNDNGCJUIATKPD-UHFFFAOYSA-N |
The cyclobutane ring’s strain energy (approximately 110 kJ/mol) may enhance reactivity in ring-opening or functionalization reactions. Computational studies of analogous cyclobutane-containing compounds suggest that substituents like methyl groups can modulate electronic effects and solubility profiles .
Synthetic Approaches and Challenges
While no explicit synthesis protocol for 4-amino-1-(1-methylcyclobutyl)butan-2-one is documented, plausible routes can be inferred from methodologies applied to related amines and ketones.
Cyclobutane Ring Construction
The methylcyclobutyl moiety could be introduced through [2+2] cycloaddition reactions. Photochemical dimerization of alkenes, such as 1-methyl-1-vinylcyclobutane, has been employed to generate strained cyclobutane rings in related systems . Alternatively, ring-contraction strategies using larger cyclic precursors (e.g., cyclopentanes) may offer stereochemical control.
| Compound | Substituent | EC₅₀ (nM) | clogP |
|---|---|---|---|
| Cyclobutylmethyl | Cyclobutylmethyl | 234 | 3.73 |
| 1-Methylcyclobutyl | 1-Methylcyclobutyl | 234 | 4.11 |
Antimicrobial Scaffolds
Primary amines and ketones are recurrent motifs in antimicrobial agents. For instance, β-amino ketones exhibit activity against Staphylococcus aureus by disrupting cell wall synthesis. The amino group in 4-amino-1-(1-methylcyclobutyl)butan-2-one could facilitate hydrogen bonding with bacterial enzymes, while the cyclobutane ring may enhance membrane permeability.
Materials Science Applications
The compound’s rigid structure and polar functional groups make it a candidate for polymer precursors or coordination complexes. Cyclobutane-containing monomers have been copolymerized with diacids to produce polyesters with enhanced thermal stability. Additionally, the ketone moiety could serve as a ligand for metal ions, enabling applications in catalysis or sensors.
Future Research Directions
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Synthesis Optimization: Development of enantioselective routes to access stereoisomers, which may exhibit divergent biological activities.
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Biological Screening: High-throughput assays to evaluate antibacterial, antifungal, and GPCR-modulating properties.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction profiles with biological targets.
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Derivatization: Functionalization of the amine group (e.g., acylation, sulfonylation) to modulate solubility and bioavailability.
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